Amodiaquine-d10

Description

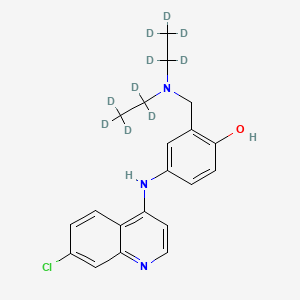

Structure

3D Structure

Properties

IUPAC Name |

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDSSHSILBFBN-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675612 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189449-70-4 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Amodiaquine-d10 chemical structure and properties

Amodiaquine-d10 is a deuterated analog of Amodiaquine, a medication used in the treatment of malaria.[1][2] This stable isotope-labeled version serves as a crucial internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of Amodiaquine in various biological matrices.[1] Its application is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) based assays, which are fundamental in drug development and clinical monitoring.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol, is structurally identical to Amodiaquine, with the exception of ten deuterium atoms replacing hydrogen atoms on the two ethyl groups of the diethylamino side chain.[3] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry analysis, while maintaining similar chemical and physical properties.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂D₁₀ClN₃O | [4][5][6] |

| Molecular Weight | 365.93 g/mol | [1][4] |

| CAS Number | 1189449-70-4 | [3][4] |

| IUPAC Name | 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | [3] |

| Synonyms | Camoquine-d10, Flavoquine-d10 | [1][5] |

| Appearance | Pale yellow to light yellow solid | [7] |

| Solubility | Soluble in Chloroform and Methanol | [5][7] |

| Storage Temperature | -20°C | [7] |

Experimental Applications

The primary application of this compound is as an internal standard for the quantitative analysis of Amodiaquine and its active metabolite, desethylamodiaquine, in biological samples such as plasma and dried blood spots (DBS).[8][9] Its use in conjunction with LC-MS/MS methods enhances the accuracy and reliability of these assays by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of amodiaquine and its primary active metabolite, desethylamodiaquine, from dried blood spot samples.

1. Sample Preparation and Extraction:

-

Stock solutions of Amodiaquine, desethylamodiaquine, this compound, and desethylamodiaquine-d5 are prepared at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid. These solutions are stored at -80°C.[8][10]

-

Working solutions are prepared by diluting the stock solutions in the same solvent mixture.[8][10]

-

For sample extraction, five 3.2 mm punches are taken from a 50 μL dried blood spot, corresponding to approximately 15 μL of dried blood.[8][11]

-

The blood is extracted using a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing the internal standards (this compound and desethylamodiaquine-d5).[8][10][11]

2. Chromatographic Separation:

-

Separation is achieved using a reverse-phase column (e.g., Zorbax SB-CN 50 × 4.6 mm, I.D. 3.5 μm).[8][11]

-

The mobile phase consists of acetonitrile and 20 mM ammonium formate with 0.5% formic acid (15:85, v/v).[8][11]

3. Mass Spectrometric Detection:

-

Quantification is performed using a triple quadrupole mass spectrometer with selected reaction monitoring (SRM).[8]

-

The ion spray voltage is set to 5500 V, with a drying temperature of 650°C.[8][9]

-

The curtain gas is set to 25 psi, and the nebulizer and auxiliary gases are at 60 psi.[8][9]

-

The SRM transitions monitored are:

-

A collision energy of 29 V is used for all transitions.[8][9]

Visualizations

Caption: Workflow for the quantification of Amodiaquine in dried blood spots.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data required for the accurate assessment of Amodiaquine's pharmacokinetic profile. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in antimalarial drug analysis.

References

- 1. veeprho.com [veeprho.com]

- 2. Amodiaquine - Wikipedia [en.wikipedia.org]

- 3. This compound | C20H22ClN3O | CID 46780375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS - 1189449-70-4 | Axios Research [axios-research.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. This compound CAS#: 1189449-70-4 [amp.chemicalbook.com]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Manufacturing of Amodiaquine-d10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Amodiaquine-d10, a deuterated analog of the antimalarial drug Amodiaquine. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in drug development and analytical chemistry.

Synthetic Pathway Overview

The synthesis of this compound mirrors the established routes for unlabeled Amodiaquine, with the key difference being the introduction of deuterium atoms in the diethylaminomethyl side chain. The overall strategy involves a three-step process starting from 4-acetamidophenol and the commercially available diethylamine-d10.

The synthesis commences with a Mannich reaction involving 4-acetamidophenol, paraformaldehyde, and diethylamine-d10 to yield the deuterated intermediate, 4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol. This is followed by the hydrolysis of the acetamido group to an amino group. The final step is the coupling of the resulting deuterated aminophenol derivative with 4,7-dichloroquinoline to produce this compound.

Experimental Protocols

The following protocols are adapted from established syntheses of Amodiaquine and its analogs[1][2]. Researchers should note that optimization of reaction conditions may be necessary for the deuterated synthesis.

Synthesis of 4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol (Deuterated Mannich Base)

Materials:

-

4-Acetamidophenol

-

Paraformaldehyde

-

Diethylamine-d10

-

Toluene

Procedure:

-

To a solution of paraformaldehyde in toluene, add diethylamine-d10 dropwise.

-

The mixture is stirred at 40°C for 2 hours.

-

Add 4-acetamidophenol to the mixture and stir for 15 hours at 80-85°C.

-

Gradually cool the mixture to room temperature and then stir for 2 hours at 5-10°C to facilitate precipitation.

-

The solid product is collected by filtration, washed with cold toluene, and dried under vacuum.

Synthesis of 4-amino-2-((bis(ethyl-d5)amino)methyl)phenol

Materials:

-

4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol

-

Hydrochloric acid (32%)

-

Sodium hydroxide solution (25% aq.)

-

Water

Procedure:

-

Add 4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol to a flask containing 32% hydrochloric acid.

-

Stir the mixture for 15 minutes at room temperature, followed by refluxing at 85°C for 4 hours.

-

Add water to the flask and allow it to cool to 50°C.

-

Adjust the pH of the mixture to approximately 4 using a 25% aqueous sodium hydroxide solution.

Synthesis of this compound (2-((bis(ethyl-d5)amino)methyl)-4-((7-chloroquinolin-4-yl)amino)phenol)

Materials:

-

4-amino-2-((bis(ethyl-d5)amino)methyl)phenol solution (from step 2.2)

-

4,7-Dichloroquinoline (4,7-DCQ)

Procedure:

-

To the pH-adjusted solution from the previous step, add 4,7-dichloroquinoline.

-

Reflux the mixture at 85°C for 3 hours.

-

Cool the mixture and stir at 5°C for 2 hours to promote precipitation of the product.

-

Collect the crude this compound by filtration.

Purification

Procedure:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

-

For use as an internal standard, high purity is essential. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize key quantitative data related to the synthesis of Amodiaquine and its deuterated analog.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 4-Acetamido-2-(diethylaminomethyl)phenol | 4-Acetamidophenol | Paraformaldehyde, Diethylamine | Toluene | 92 | [1] |

| 4,7-Dichloroquinoline | meta-Chloroaniline | Diethoxymethylene malonate, POCl₃ | Diphenyl ether | 89 | [1] |

| Amodiaquine Dihydrochloride Dihydrate | 4-Acetamido-2-(diethylaminomethyl)phenol, 4,7-DCQ | HCl, NaOH | Water | 90 | [1] |

| This compound | 4-Acetamidophenol | Paraformaldehyde, Diethylamine-d10 | Toluene | Not specified, expected to be similar to non-deuterated | Inferred |

| Product | Molecular Formula | CAS Number | Purity | Reference |

| This compound | C₂₀H₁₂D₁₀ClN₃O | 1189449-70-4 | >99% (as internal standard) | [3][4] |

Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for this compound synthesis.

Caption: Logical relationship in this compound manufacturing.

References

- 1. Amodiaquine synthesis - chemicalbook [chemicalbook.com]

- 2. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

Technical Guide: Amodiaquine-d10 for Quantitative Bioanalysis

This technical guide provides essential information on Amodiaquine-d10, a deuterated analog of the antimalarial drug amodiaquine. It is primarily intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical methods.

Core Compound Data

This compound is a stable isotope-labeled form of amodiaquine, which is crucial for achieving high accuracy and precision in mass spectrometry-based quantification assays.

| Parameter | Value | References |

| CAS Number | 1189449-70-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₂D₁₀ClN₃O | [1] |

| Molecular Weight | 365.9 g/mol | [4] |

| Synonyms | Camoquine-d10, Flavoquine-d10 | |

| Primary Application | Internal standard for amodiaquine quantification by GC- or LC-MS |

Experimental Protocols: Quantification of Amodiaquine using this compound

This compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify amodiaquine and its active metabolite, N-desethylamodiaquine, in biological matrices such as human plasma and dried blood spots.[1][2]

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix. Common methods include:

-

Solid Phase Extraction (SPE): This technique is employed for its efficiency in cleaning up complex samples.

-

Supported Liquid Extraction (SLE): This high-throughput method is advantageous for processing large numbers of samples.[2][5]

-

Protein Precipitation: While a simpler method, it may lead to ion suppression in the MS analysis due to residual matrix components.

Chromatographic Separation

Liquid chromatography is used to separate amodiaquine and its metabolites from other components before detection by mass spectrometry.

-

Columns: Reversed-phase columns, such as Hypersil Gold (100 mm × 4.6 mm, 5 µm) or Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm), are commonly used.[2]

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.0 mM ammonium formate with a pH of 2.5).

Mass Spectrometric Detection

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface is frequently used for the detection and quantification of amodiaquine. The instrument is operated in selected reaction monitoring (SRM) mode to enhance selectivity and sensitivity.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of amodiaquine in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow for amodiaquine quantification.

References

Amodiaquine: A Technical Deep Dive into its Mechanism of Action and the Role of Amodiaquine-d10 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimalarial drug amodiaquine, detailing its mechanism of action, metabolic pathways, and pharmacokinetic profile. A significant focus is placed on the relevance and application of its deuterated analog, Amodiaquine-d10, in modern bioanalytical methodologies.

Amodiaquine's Antimalarial Mechanism of Action

Amodiaquine, a 4-aminoquinoline compound, exerts its primary antimalarial effect by interfering with the detoxification of heme within the Plasmodium parasite. As the parasite digests the host's hemoglobin in its acidic food vacuole, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.

Amodiaquine is a weak base that accumulates in the acidic food vacuole of the parasite. Here, it is thought to inhibit the heme polymerase enzyme, preventing the conversion of toxic heme to hemozoin.[1][2] The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[2] Furthermore, the complex formed between amodiaquine and heme may itself be toxic and disrupt membrane function.[1] Some evidence also suggests that amodiaquine can interfere with the parasite's nucleic acid synthesis.[2]

dot

References

Commercial suppliers and availability of Amodiaquine-d10

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability of Amodiaquine-d10, its applications in experimental settings, and detailed protocols for its use.

This compound, the deuterated analog of the antimalarial drug Amodiaquine, serves as a critical internal standard for bioanalytical studies. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise and accurate quantification of Amodiaquine in biological matrices, which is essential for pharmacokinetic and metabolic research.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers, catering to the needs of the research community. The following table summarizes the key quantitative data from various suppliers to facilitate easy comparison. Please note that pricing is subject to change and may require a direct quote from the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula |

| Santa Cruz Biotechnology | sc-217635 | Information not readily available | Contact for availability | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |

| Cayman Chemical | 28525 | ≥99% deuterated forms (d₁-d₁₀) | 1 mg | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |

| LGC Standards | TRC-A634202 | Information not readily available | 1 mg, 10 mg | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |

| Simson Pharma | A240007 | Information not readily available | Inquire for details | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |

| MedChemExpress | HY-B1322AS | Information not readily available | 1 mg, 5 mg, 10 mg | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |

| Aquigen Bio Sciences | AQ-A0051D1 | High-quality reference standard | Inquire for details | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |

| Alfa Chemistry | ACM1189449704 | ≥97.0% | Inquire for details | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |

Experimental Protocols: Quantification of Amodiaquine in Biological Samples using LC-MS/MS

The following protocol is a synthesized methodology based on established research for the quantification of Amodiaquine in plasma or dried blood spots (DBS) using this compound as an internal standard.[1]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Amodiaquine and this compound in a 50:50 (v/v) mixture of acetonitrile and water containing 1% formic acid.

-

Store stock solutions at -80°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the Amodiaquine stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration in the same diluent.

-

Sample Preparation (Plasma or Dried Blood Spots)

-

Plasma:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound working solution.

-

Perform protein precipitation by adding a suitable volume of acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Dried Blood Spots (DBS):

-

Punch out a 3-5 mm disc from the DBS card.

-

Place the disc in a well of a 96-well plate.

-

Add the this compound working solution.

-

Add an extraction solvent (e.g., 0.5% formic acid in water:acetonitrile (50:50, v/v)).[1]

-

Agitate and then centrifuge the plate.

-

Transfer the supernatant for analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 or similar column (e.g., Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient of two solvents, typically:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amodiaquine: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 356.2 → 283.1).

-

This compound: Monitor the transition from the deuterated parent ion to the same product ion (e.g., m/z 366.2 → 283.1).

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Amodiaquine to this compound against the concentration of the calibration standards.

-

Determine the concentration of Amodiaquine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Amodiaquine Quantification

The following diagram illustrates the typical workflow for quantifying Amodiaquine in biological samples using this compound as an internal standard.

References

Amodiaquine-d10: A Technical Guide to its Certificate of Analysis and Purity Assessment

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Amodiaquine-d10, a deuterated analog of the antimalarial drug Amodiaquine. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Amodiaquine in biological samples through mass spectrometry and liquid chromatography.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control and analytical methodologies associated with this stable isotope-labeled compound.

Certificate of Analysis (CoA)

A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. The following table summarizes typical data found on a CoA for this compound.

| Parameter | Specification | Method |

| Identity | ||

| Appearance | Solid | Visual Inspection |

| Molecular Formula | C₂₀H₁₂D₁₀ClN₃O | Mass Spectrometry |

| Molecular Weight | 365.9 g/mol | Mass Spectrometry |

| Infrared (IR) Spectrum | Conforms to structure | Infrared Spectroscopy |

| Nuclear Magnetic Resonance (NMR) | Conforms to structure | ¹H NMR, ¹³C NMR |

| Purity | ||

| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Deuterated Forms | ≥99% (d₁-d₁₀) | Mass Spectrometry |

| Residual Solvents | Meets specified limits | Gas Chromatography (GC) |

| Physical Properties | ||

| Solubility | Soluble in Chloroform and Methanol | Solubility Test |

| CAS Number | 1189449-70-4 | - |

Purity Assessment Methodologies

The determination of chemical purity is crucial for ensuring the reliability and reproducibility of experimental results.[][4] For pharmaceutical compounds like this compound, a variety of analytical techniques are employed to identify and quantify impurities.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of Amodiaquine and identifying any process-related impurities.[5][6] A reversed-phase HPLC method is often used to separate the main compound from its impurities.

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable diluent (e.g., a mixture of water and acetonitrile).[5] Calibration standards and quality control samples are prepared by further dilution of the stock solution.[7]

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Inertsil ODS 3V, 250 mm x 20 mm, 5 µm) is commonly used for separation.[5]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with trifluoroacetic acid) and an organic phase (e.g., acetonitrile with trifluoroacetic acid).[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Column Temperature: The column is maintained at a constant temperature to ensure reproducibility.

-

Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected into the system.

-

-

Detection: A UV detector is set to a wavelength where Amodiaquine exhibits strong absorbance, such as 255 nm.[5]

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique used for the quantification of Amodiaquine in biological matrices, with this compound serving as an internal standard.[7][8] This method is essential for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation (from plasma):

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Amodiaquine and this compound, ensuring high selectivity and sensitivity.

-

-

Data Analysis: The concentration of Amodiaquine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Experimental Workflow for Purity Assessment

Caption: Workflow for the purity assessment of this compound by HPLC.

Amodiaquine's Mechanism of Action: Inhibition of Heme Polymerization

Amodiaquine's primary antimalarial action involves the disruption of the parasite's heme detoxification pathway.[9] This mechanism is crucial for the parasite's survival within red blood cells.

Caption: Amodiaquine inhibits heme polymerase, leading to toxic heme buildup and parasite death.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. primescholars.com [primescholars.com]

- 6. Development of a green HPLC method for the analysis of artesunate and amodiaquine impurities using Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

A Technical Guide to the Isotopic Enrichment and Stability of Amodiaquine-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Amodiaquine-d10, a deuterated analog of the antimalarial drug Amodiaquine. This document outlines its isotopic enrichment, stability profile, and the experimental methodologies used for its characterization. It is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize stable isotope-labeled internal standards.

Introduction to Amodiaquine and the Role of Deuteration

Amodiaquine is a 4-aminoquinoline antimalarial agent effective against various Plasmodium species. It undergoes extensive metabolism in the liver, primarily to its active metabolite, N-desethylamodiaquine. The use of deuterated analogs, such as this compound, is crucial in pharmacokinetic and bioequivalence studies, where it serves as an ideal internal standard for quantification by mass spectrometry.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, offers several advantages for an internal standard. The increase in mass provides a clear spectral separation from the non-deuterated analyte in mass spectrometry, while its near-identical chemical properties ensure similar behavior during sample preparation and chromatographic analysis. Furthermore, the kinetic isotope effect—the change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes—can lead to increased metabolic stability of the deuterated compound. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making its cleavage, often a rate-limiting step in metabolism, more difficult.[1]

Isotopic Enrichment of this compound

The isotopic enrichment of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative analysis. It refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. This compound is synthesized to have deuterium atoms incorporated into the two ethyl groups of the diethylaminomethyl side chain.

Quantitative Data on Isotopic Enrichment

Commercially available this compound is characterized by a high degree of isotopic enrichment. The data from suppliers indicates a high level of deuterium incorporation.

| Supplier | Purity Specification |

| AlsaChim | > 99% |

| Cayman Chemical | ≥99% deuterated forms (d1-d10) |

Table 1: Isotopic Enrichment Specifications for this compound from Commercial Suppliers.[2]

Stability of this compound

The stability of a reference standard is paramount to ensure the accuracy and reproducibility of analytical measurements over time. While specific forced degradation studies on this compound are not extensively published, its stability can be inferred from data on the parent compound, amodiaquine, and the known effects of deuteration.

Long-Term Stability

Long-term stability data for this compound is available from commercial suppliers, indicating its suitability for use as a reference standard over extended periods when stored correctly.

| Parameter | Specification |

| Storage Condition | -20°C |

| Stability | ≥ 4 years |

Table 2: Long-Term Stability of this compound.[2]

Forced Degradation and Inferred Stability

Forced degradation studies on the non-deuterated amodiaquine provide insights into its potential degradation pathways under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.

| Stress Condition | Amodiaquine Stability |

| Acid Hydrolysis | Extensive degradation |

| Alkaline Hydrolysis | Extensive degradation |

| Neutral Hydrolysis | Extensive degradation |

| Oxidation | Stable |

| Thermal | Stable |

| Photolytic | Extensive degradation |

Table 3: Summary of Forced Degradation Studies on Amodiaquine.

Due to the kinetic isotope effect, it is anticipated that this compound would exhibit enhanced stability, particularly against metabolic degradation pathways involving the cleavage of C-H bonds in the ethyl groups. The stronger C-D bonds would be less susceptible to enzymatic attack, potentially leading to a slower rate of metabolism compared to amodiaquine.

Metabolic Pathway of Amodiaquine

Understanding the metabolic fate of amodiaquine is essential for interpreting pharmacokinetic data. The primary metabolic pathway involves N-dealkylation to form N-desethylamodiaquine, which is also pharmacologically active. A secondary, but toxicologically significant, pathway is the bioactivation to a reactive quinoneimine metabolite.

Caption: Metabolic pathway of Amodiaquine.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

Determination of Isotopic Enrichment

The isotopic enrichment of this compound can be accurately determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

5.1.1. High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for isotopic enrichment by HRMS.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.

-

Analysis: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full scan mass spectra in positive ion mode over a mass range that includes the isotopic cluster of this compound (m/z ~366).

-

Data Analysis: Extract the ion chromatograms for the different isotopologues (d0 to d10). Calculate the area under the curve for each peak. The isotopic enrichment is determined from the relative abundance of the d10 isotopologue compared to the sum of all isotopologues.

5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the ethyl groups confirms deuteration at these positions. For quantitative assessment, ²H NMR can be performed.[4]

-

Data Analysis: In the ¹H NMR spectrum, integration of the residual proton signals in the ethyl group region compared to a non-deuterated portion of the molecule (e.g., aromatic protons) allows for the calculation of the degree of deuteration.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating HPLC method is essential to separate the parent drug from its degradation products. Forced degradation studies are performed to generate these products and to assess the stability of the molecule under stress conditions.[5][6]

Caption: Workflow for forced degradation studies.

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 342 nm) and/or mass spectrometry.

-

-

Forced Degradation Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Alkaline: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 105°C for 48 hours (solid state).

-

Photolytic: Exposure to UV and visible light as per ICH guidelines.

-

-

Sample Analysis: After exposure to the stress conditions, samples are neutralized (if necessary), diluted, and analyzed by the stability-indicating HPLC method. The peak area of the parent drug is compared to that of an unstressed control to determine the percentage of degradation.

Conclusion

This compound is a high-purity, stable, and reliable internal standard for the bioanalysis of amodiaquine. Its high isotopic enrichment ensures minimal interference from the non-deuterated analyte, while its chemical and long-term stability guarantees consistent performance. The inherent stability of the C-D bond suggests that this compound is likely more resistant to metabolic degradation than amodiaquine, a beneficial characteristic for an internal standard. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other deuterated drug analogs, ensuring their suitability for regulated bioanalytical studies.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. acdlabs.com [acdlabs.com]

- 6. medcraveonline.com [medcraveonline.com]

Methodological & Application

Application Note: High-Throughput Quantification of Amodiaquine in Human Plasma using a Validated LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amodiaquine (AQ) is an essential antimalarial agent, widely used in combination therapies for the treatment of uncomplicated falciparum malaria. Accurate and reliable quantification of Amodiaquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amodiaquine in human plasma. The method utilizes a stable isotope-labeled internal standard, Amodiaquine-d10 (AQ-d10), to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a complete workflow for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: Amodiaquine (purity ≥99%), this compound (AQ-d10, purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ammonium hydroxide

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amodiaquine and this compound in methanol.

-

Intermediate Working Solutions: Perform serial dilutions of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation: Supported Liquid Extraction (SLE)

-

Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

-

Add 50 µL of the this compound internal standard working solution (10 ng/mL) to all wells except for the double blank.

-

Add 350 µL of 0.5 M ammonium hydroxide to each well.

-

Mix the plate for 2 minutes at 1000 rpm.

-

Load the entire mixture onto a 96-well Supported Liquid Extraction (SLE+) plate.

-

Apply a short pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.

-

Elute the analytes by adding 1 mL of ethyl acetate to the SLE+ plate and collect the eluate in a clean 96-well collection plate.

-

Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase (see section 4).

-

Seal the plate and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is achieved using a reversed-phase column.

-

HPLC System: Standard UPLC/HPLC system

-

Mobile Phase A: 20 mM Ammonium Formate with 0.5% Formic Acid in Water[4][5]

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.8 mL/min

-

Gradient Program:

-

0.0-2.5 min: 15% B

-

2.5-2.6 min: Ramp to 85% B

-

2.6-4.0 min: Hold at 85% B

-

4.0-4.1 min: Return to 15% B

-

4.1-6.0 min: Equilibrate at 15% B

-

-

Total Run Time: 6.0 minutes

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: 5500 V[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following precursor-to-product ion transitions are monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Amodiaquine | 356.4 | 283.2 | 29 |

| This compound (IS) | 366.3 | 283.3 | 29 |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Amodiaquine quantification.

Method Validation and Performance

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated method. Data is compiled from representative studies employing similar methodologies.[1][4]

| Parameter | Amodiaquine Performance |

| Linearity Range | 1.08 - 263 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL[1][2] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% (85-115%) |

| Mean Extraction Recovery | 66% - 76%[1][2] |

Signaling Pathway (Chemical Fragmentation)

The quantification of Amodiaquine and its deuterated internal standard is based on the specific fragmentation patterns observed in the mass spectrometer's collision cell. The selected MRM transitions correspond to the loss of the amino side chain from the precursor ion.

Caption: MRM fragmentation pathway for Amodiaquine and its internal standard.

Conclusion

This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of Amodiaquine in human plasma. The use of a stable isotope-labeled internal standard (this compound) and an efficient Supported Liquid Extraction protocol ensures reliable and accurate results. The method is well-suited for pharmacokinetic analysis in clinical trials and other drug development applications requiring robust bioanalytical support.

References

- 1. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Amodiaquine in Human Plasma Using Amodiaquine-d10 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of amodiaquine in human plasma samples using a stable isotope-labeled internal standard, amodiaquine-d10, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a robust method to correct for variability in sample preparation and matrix effects, ensuring accurate and precise quantification.

Introduction

Amodiaquine is an antimalarial drug widely used in combination therapies for the treatment of uncomplicated malaria.[1] Therapeutic drug monitoring and pharmacokinetic studies require a sensitive, selective, and reliable bioanalytical method for the quantification of amodiaquine in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This internal standard closely mimics the analyte's chemical and physical properties during sample extraction and ionization, thereby compensating for potential variations and enhancing the accuracy and precision of the method.

This application note describes a validated LC-MS/MS method for the determination of amodiaquine in human plasma, utilizing this compound as the internal standard. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, based on data from validated bioanalytical procedures.

Table 1: Linearity and Sensitivity of Amodiaquine Quantification

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |

| Amodiaquine | 0.250 - 30.0[2] | 0.250[2] |

| Amodiaquine | 1.08 - 263[3] | 1.08[3] |

| Amodiaquine | 2.03 - 459 (in dried blood spots)[4] | 2.03[4] |

LLOQ: Lower Limit of Quantification

Table 2: Precision and Accuracy of Amodiaquine Quantification

| Analyte | QC Level | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Amodiaquine | Low | < 15[4] | < 15[4] | 93.3 - 105.0[2] | 93.3 - 105.0[2] |

| Amodiaquine | Medium | < 15[4] | < 15[4] | 93.3 - 105.0[2] | 93.3 - 105.0[2] |

| Amodiaquine | High | < 15[4] | < 15[4] | 93.3 - 105.0[2] | 93.3 - 105.0[2] |

% CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Analyte | Concentration | Absolute Recovery (%) | Process Efficiency (%) | Normalized Matrix Factor |

| Amodiaquine | Low QC | 69.5[3] | 70.1[3] | 1.01[3] |

| Amodiaquine | High QC | 65.8[3] | 66.0[3] | 1.01[3] |

| This compound | - | 73 - 85[1] | - | - |

Normalized Matrix Factor close to 1 indicates minimal matrix effect.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of amodiaquine in human plasma using this compound as an internal standard.

-

Amodiaquine reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2EDTA)

-

Deionized water

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of amodiaquine and this compound in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[4] Store at -80°C.[4]

-

Working Solutions: Prepare working solutions of amodiaquine for calibration standards and quality controls (QCs) by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[4]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 8.08 ng/mL) by diluting the stock solution with the appropriate solvent.[3]

This protocol is based on a high-throughput supported liquid extraction method.[3][1]

-

Aliquot 100 µL of human plasma (calibration standards, QCs, and unknown samples) into a 96-well plate.[3]

-

Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (this compound at 8.08 ng/mL).[3]

-

Mix the samples for 2 minutes at 1000 rpm.[3]

-

Centrifuge the plate for 2 minutes at 1100 x g.[3]

-

Load the supernatant onto a supported liquid extraction plate.

-

Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters are crucial for ensuring the reliability of the results.

Method Validation Parameters

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.[4]

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2] The acceptance criteria are typically within ±15% (±20% for LLOQ).[3]

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.[3]

-

Matrix Effect: The influence of co-eluting, endogenous components of the plasma on the ionization of the analyte and internal standard. It is evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.[4] The use of a stable isotope-labeled internal standard like this compound helps to normalize for matrix effects.[2]

-

Stability: The stability of amodiaquine in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[2][4]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of amodiaquine in human plasma. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring high-quality data for pharmacokinetic and other clinical studies. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this bioanalytical method.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

Application Notes and Protocols for Amodiaquine-d10 Sample Preparation in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Amodiaquine-d10 from various biological matrices, including plasma and dried blood spots (DBS). The following sections offer a comprehensive overview of established sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), supported liquid extraction (SLE), and protein precipitation, followed by detailed experimental protocols and quantitative data summaries to aid in the selection and implementation of the most suitable method for your analytical needs.

Introduction

Amodiaquine (AQ) is a crucial antimalarial drug, and its accurate quantification in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2][3] this compound is a stable isotope-labeled internal standard used for the quantification of amodiaquine by mass spectrometry to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.[4] The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and achieving the required sensitivity and reproducibility of the analytical method. This document outlines several validated methods for the extraction of this compound from plasma and dried blood spots.

Sample Preparation Techniques Overview

Several techniques are employed for the extraction of amodiaquine and its internal standard, this compound, from biological samples. The most common methods include:

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a robust and cost-effective method.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. SPE often provides cleaner extracts compared to LLE.[5][6]

-

Supported Liquid Extraction (SLE): SLE is a high-throughput technique that uses a solid support impregnated with an aqueous solution to act as a semi-solid phase for liquid-liquid extraction. It offers the benefits of LLE in a 96-well plate format, making it amenable to automation.[7][8]

-

Protein Precipitation (PP): This is the simplest and fastest method, where a solvent is added to the sample to precipitate proteins. The supernatant containing the analyte is then directly analyzed or subjected to further cleanup. While quick, it may result in less clean extracts compared to LLE or SPE.[9][10]

-

Dried Blood Spot (DBS) Extraction: DBS sampling is a minimally invasive technique ideal for pediatric and resource-limited settings.[1][2][3] The extraction from the dried blood spots typically involves punching out a section of the spot followed by extraction with an appropriate solvent mixture.

Quantitative Data Summary

The following table summarizes quantitative data from various published methods for the analysis of amodiaquine, utilizing this compound as an internal standard. This data can help in selecting a method that meets the specific sensitivity and performance requirements of your assay.

| Biological Matrix | Extraction Technique | Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |

| Human Plasma | Liquid-Liquid Extraction (LLE) | Amodiaquine & N-Desethyl Amodiaquine | AQ: 0.106 - 51.580; DEAQ: 0.523 - 253.855 | AQ: 0.106; DEAQ: 0.523 | Not Reported | [4] |

| Human Plasma | Solid-Phase Extraction (SPE) | Amodiaquine, N-desethylamodiaquine, Artesunate, Dihydroartemisinin | AQ: 0.250 - 30.0; DEAQ: 1.50 - 180 | AQ: 0.250; DEAQ: 1.50 | Not Reported | [5] |

| Human Plasma | Supported Liquid Extraction (SLE) | Amodiaquine & N-desethylamodiaquine | AQ: 1.08 - 263; DEAQ: 1.41 - 610 | AQ: 1.08; DEAQ: 1.41 | AQ: 66 - 76; DEAQ: 66 - 76 | [7][8] |

| Human Plasma | Protein Precipitation followed by LLE | Amodiaquine & Desethylamodiaquine | 100 - 1,000 | Not Reported | AQ: 80.0; DEAQ: 68.9 | [9] |

| Dried Blood Spot (DBS) | Solvent Extraction with Phospholipid Removal | Amodiaquine & Desethylamodiaquine | AQ: 2.03 - 459; DEAQ: 3.13 - 1570 | AQ: 2.03; DEAQ: 3.13 | AQ: 54 - 68; DEAQ: 54 - 68 | [1] |

AQ: Amodiaquine; DEAQ: N-Desethylamodiaquine; LLOQ: Lower Limit of Quantification

Experimental Protocols

This section provides detailed protocols for the most common sample preparation techniques for this compound in plasma and dried blood spots.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is based on the method described for the analysis of amodiaquine and its metabolite in human plasma.[4]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Methyl tertiary butyl ether (MTBE)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add a specified volume of this compound internal standard working solution.

-

Add 1 mL of methyl tertiary butyl ether.

-

Vortex the tube for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) from Human Plasma

This protocol is adapted from a high-throughput method for amodiaquine and its metabolite in plasma.[7][8]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

0.5 M Ammonium hydroxide

-

Supported Liquid Extraction (SLE) 96-well plate

-

Collection plate

-

Plate shaker

-

Centrifuge with plate rotor

-

Plate sealer

-

Elution solvent (e.g., Dichloromethane)

Procedure:

-

Pipette 100 µL of human plasma into the wells of the SLE 96-well plate.

-

Add a specified volume of this compound internal standard working solution.

-

Add 100 µL of 0.5 M ammonium hydroxide.

-

Mix on a plate shaker for 2 minutes.

-

Allow the sample to be absorbed by the support material for 5 minutes.

-

Place a collection plate underneath the SLE plate.

-

Add 1 mL of elution solvent to each well.

-

Allow the solvent to percolate through the support material for 5 minutes.

-

Apply a short pulse of positive pressure or vacuum to elute the remaining solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in an appropriate volume of reconstitution solution.

-

Seal the collection plate and vortex before analysis.

Protocol 3: Extraction from Dried Blood Spots (DBS)

This protocol is based on a method developed for the quantification of amodiaquine from DBS samples.[1][3]

Materials:

-

Dried blood spot cards

-

Harris Uni-Core punch (3 mm) or equivalent

-

96-well plate

-

Extraction solution (e.g., 0.5% formic acid in water:acetonitrile (50:50, v/v)) containing this compound

-

Plate shaker

-

Centrifuge with plate rotor

-

Phospholipid removal plate (optional, but recommended for cleaner samples)

Procedure:

-

Punch out a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.

-

Add 200 µL of the extraction solution containing this compound to each well.

-

Seal the plate and shake on a plate shaker for 30 minutes at room temperature.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

(Optional) Transfer the supernatant to a phospholipid removal plate and process according to the manufacturer's instructions.

-

Transfer the final extract to an autosampler vial or a new 96-well plate for LC-MS/MS analysis.

Experimental Workflows

The following diagrams illustrate the workflows for the described sample preparation techniques.

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Caption: Supported Liquid Extraction (SLE) Workflow.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. — Oxford Global Health [globalhealth.ox.ac.uk]

- 4. ejbps.com [ejbps.com]

- 5. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mahidol IR [repository.li.mahidol.ac.th]

- 9. Validation and Pharmacokinetic Application of a High-Performance Liquid Chromatographic Technique for Determining the Concentrations of Amodiaquine and Its Metabolite in Plasma of Patients Treated with Oral Fixed-Dose Amodiaquine-Artesunate Combination in Areas of Malaria Endemicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Amodiaquine-d10 Detection by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Amodiaquine (AQ) and its deuterated internal standard, Amodiaquine-d10 (AQ-d10), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and validation of bioanalytical methods for pharmacokinetic studies and other drug development applications.

Introduction

Amodiaquine is an antimalarial agent widely used in the treatment of uncomplicated malaria. Accurate quantification of amodiaquine in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Mass Spectrometry Parameters

The successful detection and quantification of Amodiaquine and this compound rely on the optimization of mass spectrometry parameters. The following table summarizes the key parameters for selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

| Amodiaquine (AQ) | 356.4 | 283.2 | 29 | Positive ESI |

| This compound (AQ-d10) | 366.3 | 283.3 | 29 | Positive ESI |

Instrument Specific Parameters:

The following parameters have been reported for an API 5000 triple quadrupole mass spectrometer and can be used as a starting point for method development[1][2]:

| Parameter | Setting |

| Ion Spray Voltage | 5500 V |

| Drying Temperature | 650 °C |

| Curtain Gas (CUR) | 25 psi |

| Nebulizer Gas (GS1) | 60 psi |

| Auxiliary Gas (GS2) | 60 psi |

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of Amodiaquine and this compound in human plasma or dried blood spots (DBS).

Materials and Reagents

-

Amodiaquine dihydrochloride dihydrate

-

This compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Human plasma or whole blood (for DBS)

-

Internal standard spiking solution (this compound in an appropriate solvent)

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup. Two common methods are described below.

3.2.1. Supported Liquid Extraction (SLE) for Plasma Samples [3]

-

To 100 µL of plasma in a 96-well plate, add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (e.g., 8.08 ng/mL of this compound).

-

Mix the samples (e.g., 1000 rpm for 2 minutes) and centrifuge (e.g., 1100 x g for 2 minutes).

-

Load the supernatant onto a supported liquid extraction plate.

-

Elute the analytes with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2.2. Extraction from Dried Blood Spots (DBS) [1][2]

-

Punch out a 3.2 mm disc from the dried blood spot, which corresponds to approximately 15 µL of blood.

-

Place the disc in a 96-well plate.

-

Add 200 µL of extraction solution (e.g., 0.5% formic acid in water:acetonitrile (50:50, v/v)) containing the internal standard (e.g., 3.44 ng/mL this compound).

-

Mix the plate (e.g., 1000 rpm for 10 minutes) and centrifuge (e.g., 1100 x g for 2 minutes).

-

Add 200 µL of acetonitrile to each well, mix again (e.g., 1000 rpm for 2 minutes), and centrifuge (e.g., 1100 x g for 2 minutes).

-

Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reverse-phase chromatographic separation is typically employed to separate Amodiaquine from its metabolites and other endogenous components.

-

Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm[1][3] or Hypersil Gold, 100 mm × 4.6 mm, 5 µm[4][5].

-

Mobile Phase A: 20 mM ammonium formate with 0.5% formic acid in water[1].

-

Mobile Phase B: Acetonitrile[1].

-

Gradient: An isocratic elution with 15% mobile phase B for 2.2 minutes, followed by a washout step with a higher percentage of organic solvent is a common approach[1].

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship of the analytical components.

Caption: Experimental workflow for Amodiaquine analysis.

Caption: Logical relationship of analytical components.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Desethylamodiaquine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Introduction

Amodiaquine is a crucial antimalarial drug, and its primary active metabolite, desethylamodiaquine (DEAQ), plays a significant role in its therapeutic efficacy. Accurate quantification of DEAQ in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of desethylamodiaquine in human plasma. The use of a stable isotope-labeled internal standard, desethylamodiaquine-D5 (DEAQ-D5), ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

The described method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach provides a reliable and reproducible assay suitable for large batches of clinical and preclinical samples.

Experimental Protocols

Materials and Reagents

-

Desethylamodiaquine (DEAQ) reference standard

-

Desethylamodiaquine-D5 (DEAQ-D5) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Deionized water

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEAQ and DEAQ-D5 in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[1] Store at -80°C.

-

Working Standard Solutions: Prepare serial dilutions of the DEAQ stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the DEAQ-D5 stock solution with the same solvent mixture to a final concentration of 50 ng/mL.

Sample Preparation: Supported Liquid Extraction (SLE)

-

To 100 µL of human plasma in a 96-well plate, add 25 µL of the DEAQ-D5 internal standard working solution.

-

Add 100 µL of 4% phosphoric acid and vortex for 10 seconds.

-

Load the entire sample onto a supported liquid extraction plate.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with 1 mL of methyl tert-butyl ether.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 20 mM ammonium formate with 0.5% formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: An isocratic elution with a mobile phase composition of 15% acetonitrile and 85% of a 20 mM ammonium formate solution containing 0.5% formic acid (v/v) is utilized.[1]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

Run Time: 6.5 minutes.

-

-

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Selected Reaction Monitoring (SRM) Transitions:

-

Collision Energy: 29 V for both transitions.[1]

-

Data Presentation

The quantitative performance of the method was validated according to regulatory guidelines. A summary of the key validation parameters is presented in the table below.

| Parameter | Desethylamodiaquine (DEAQ) |

| Linearity Range | 1.41 - 610 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.41 ng/mL |

| Intra-batch Precision (%CV) | < 15% |

| Inter-batch Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | 66% - 76% |

| Matrix Effect | No significant effect observed |

Visualizations

Caption: Experimental workflow for the quantification of desethylamodiaquine.

Caption: Logical relationship of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of desethylamodiaquine in human plasma. The use of a deuterated internal standard, desethylamodiaquine-D5, ensures the reliability of the results by correcting for potential variations during sample processing and analysis. The simple supported liquid extraction procedure and short chromatographic run time make this method highly suitable for routine analysis in clinical and research settings, facilitating pharmacokinetic and other drug development studies of amodiaquine. The method was successfully validated, demonstrating excellent linearity, precision, accuracy, and a low limit of quantification.

References

Application Note: The Role of Amodiaquine-d10 in Establishing Bioequivalence of Amodiaquine Formulations

Introduction

Amodiaquine (AQ) is a 4-aminoquinoline antimalarial drug, widely used in combination therapies, such as with artesunate (AS), for the treatment of uncomplicated Plasmodium falciparum malaria.[1][2] After administration, amodiaquine is rapidly and extensively converted in the body to its main active metabolite, desethylamodiaquine (DEAQ).[2][3][4][5] DEAQ is eliminated much more slowly than the parent drug and is primarily responsible for the treatment's efficacy.[5]

To ensure the therapeutic interchangeability of generic amodiaquine formulations with a reference product, regulatory agencies require bioequivalence (BE) studies.[6][7] These studies compare the rate and extent of drug absorption in healthy volunteers. The primary assessment for amodiaquine bioequivalence relies on the pharmacokinetic parameters of the parent compound.[3]

Accurate quantification of amodiaquine in biological matrices like plasma is paramount for the reliability of these studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity and specificity.[8][9] To correct for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS) is essential. Amodiaquine-d10 (AQ-D10), a deuterated analog of amodiaquine, serves as the ideal internal standard. It behaves almost identically to the unlabeled amodiaquine during extraction and ionization but is distinguishable by the mass spectrometer due to its higher mass.[10][11] This ensures precise and accurate quantification, which is critical for the statistical evaluation of bioequivalence.

Protocol 1: Bioequivalence Study Design

This protocol outlines a standard design for a bioequivalence study of an immediate-release amodiaquine formulation, in line with general regulatory guidance.[3][4][6]

1. Study Design:

-

Type: Single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[3][12]

-

Population: Healthy adult volunteers.

-

Condition: Fasting state. The study should be conducted under fasting conditions as co-administration with a high-fat meal can significantly increase amodiaquine absorption.[3][4]

2. Dosing and Washout:

-

Dose: A single oral dose of the highest strength of the amodiaquine formulation (e.g., 150 mg or 153 mg).[3]

-

Washout Period: A washout period of at least 14 days (2 weeks) between the two dosing periods is required to prevent any carry-over effects, considering amodiaquine's elimination half-life of 24-28 hours.[3]

3. Blood Sampling:

-

Blood samples are collected in labeled tubes containing an appropriate anticoagulant.

-

Due to a rapid Tmax (median of ~0.9 hours), intensive blood sampling is critical within the first 2 hours post-dose.[3]

-

Example Sampling Schedule: Pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours after drug administration.[3]

4. Bioanalytical Analysis:

-

Plasma samples are analyzed for amodiaquine concentrations using a validated LC-MS/MS method with this compound as the internal standard.

5. Pharmacokinetic and Statistical Analysis:

-

The primary pharmacokinetic parameters are Cmax (maximum concentration), AUC0-t (area under the concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity).

-

These parameters are calculated from the plasma concentration-time data for the parent drug, amodiaquine.[3]

-

Bioequivalence is established if the 90% Confidence Intervals (CI) for the geometric mean ratio (Test/Reference) of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[13][14]

Protocol 2: Bioanalytical Method for Amodiaquine in Human Plasma

This protocol describes a sensitive and robust LC-MS/MS method for the quantification of amodiaquine in human plasma, utilizing this compound as the internal standard.

1. Materials and Reagents:

-

Amodiaquine and this compound (AQ-D10) reference standards.

-